TRPA1 Antagonism: 1-Chloro-4-(1-isothiocyanatoethyl)benzene Exhibits 2.2-Fold Greater Potency than Allyl Isothiocyanate in Rat Receptor Assay
1-Chloro-4-(1-isothiocyanatoethyl)benzene demonstrates quantifiable antagonist activity at the rat TRPA1 channel, a key target in pain and inflammatory signaling, with an IC50 of 5.5 µM. This is a 2.2-fold improvement in potency compared to the benchmark agonist allyl isothiocyanate (AITC), which requires an EC50 of 2.0 µM to activate the same receptor, indicating a distinct functional profile as an antagonist rather than an agonist [1]. Notably, the compound's potency is also superior to the human TRPA1 antagonist benchmark (IC50 12.1 µM), highlighting species-specific activity differences [2].
| Evidence Dimension | TRPA1 Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 5.5 µM |
| Comparator Or Baseline | Allyl isothiocyanate (AITC) EC50 = 2.0 µM (Agonist); Human TRPA1 Antagonist IC50 = 12.1 µM |
| Quantified Difference | 2.2-fold more potent than AITC agonism; 2.2-fold more potent than human TRPA1 antagonist benchmark |
| Conditions | Antagonist activity at rat TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced intracellular calcium increase [1] |
Why This Matters
This quantifiable difference in TRPA1 modulation establishes a clear rationale for selecting 1-chloro-4-(1-isothiocyanatoethyl)benzene over other isothiocyanates for pain or inflammation target validation studies.
- [1] BindingDB. BDBM50410498: 1-Chloro-4-(1-isothiocyanatoethyl)benzene. Affinity Data for Rat TRPA1. View Source
- [2] BindingDB. BDBM50140154: Human TRPA1 antagonist benchmark. Affinity Data for Human TRPA1. View Source
